Antitumor agent-73

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

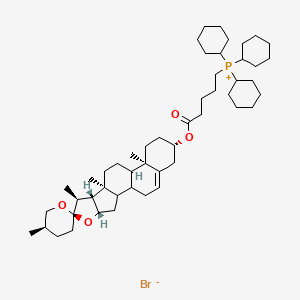

Antitumor agent-73 is a derivative of Diosgenin, a naturally occurring steroid sapogenin. This compound has shown potent antitumor activity against various cancer cell lines, demonstrating significantly stronger effects than Diosgenin itself . The compound’s ability to inhibit STAT3 signaling and activate Pdia3/ERp57 exogenously makes it a promising candidate for cancer treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Antitumor agent-73 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and process intensification could be employed to achieve these goals.

Analyse Des Réactions Chimiques

Types of Reactions

Antitumor agent-73 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Applications De Recherche Scientifique

Antitumor agent-73 has a wide range of scientific research applications, including:

Chemistry

In chemistry, this compound is used as a model compound to study the effects of structural modifications on biological activity. Researchers investigate how changes to the steroid backbone influence its antitumor properties.

Biology

In biology, this compound is used to study cellular mechanisms and pathways involved in cancer progression. It helps researchers understand how the compound interacts with cellular targets and affects cell signaling pathways.

Medicine

In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to inhibit STAT3 signaling and activate Pdia3/ERp57 makes it a promising candidate for developing new cancer therapies .

Industry

In the pharmaceutical industry, this compound is used in drug development and formulation. Its potent antitumor activity makes it an attractive candidate for creating new anticancer drugs.

Mécanisme D'action

Antitumor agent-73 exerts its effects by inhibiting STAT3 signaling and activating Pdia3/ERp57 exogenously . STAT3 is a transcription factor involved in cell growth and survival, and its inhibition can lead to reduced tumor growth and increased apoptosis. Pdia3/ERp57 is a protein disulfide isomerase that plays a role in protein folding and cellular stress responses. Activation of Pdia3/ERp57 can enhance the compound’s antitumor effects by promoting proper protein folding and reducing cellular stress.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Antitumor agent-73 include other Diosgenin derivatives and CD73 inhibitors. These compounds share structural similarities and exhibit antitumor activity through various mechanisms.

Uniqueness

This compound is unique due to its dual mechanism of action, involving both STAT3 inhibition and Pdia3/ERp57 activation . This dual action enhances its antitumor effects and makes it a promising candidate for cancer therapy. Other similar compounds may only target one pathway, limiting their effectiveness.

Conclusion

This compound is a potent antitumor compound with significant potential for cancer treatment. Its unique dual mechanism of action and wide range of scientific research applications make it an attractive candidate for further study and development. Continued research into its synthesis, chemical reactions, and biological effects will help unlock its full potential as a therapeutic agent.

Propriétés

Formule moléculaire |

C50H82BrO4P |

|---|---|

Poids moléculaire |

858.1 g/mol |

Nom IUPAC |

tricyclohexyl-[5-oxo-5-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxypentyl]phosphanium;bromide |

InChI |

InChI=1S/C50H82O4P.BrH/c1-35-25-30-50(52-34-35)36(2)47-45(54-50)33-44-42-24-23-37-32-38(26-28-48(37,3)43(42)27-29-49(44,47)4)53-46(51)22-14-15-31-55(39-16-8-5-9-17-39,40-18-10-6-11-19-40)41-20-12-7-13-21-41;/h23,35-36,38-45,47H,5-22,24-34H2,1-4H3;1H/q+1;/p-1/t35-,36+,38+,42?,43?,44?,45+,47+,48+,49+,50-;/m1./s1 |

Clé InChI |

VLTLRJSIWQEEGD-GSYBNXKWSA-M |

SMILES isomérique |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCC[P+](C7CCCCC7)(C8CCCCC8)C9CCCCC9)C)C)C)OC1.[Br-] |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCC[P+](C7CCCCC7)(C8CCCCC8)C9CCCCC9)C)C)C)OC1.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)

![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)